molecular formula C14H18N2O2 B15220933 rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B15220933
M. Wt: 246.30 g/mol
InChI Key: BLRRVAJWVRVYFD-CHWSQXEVSA-N
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Description

rel-(1R,4R)-Benzyl 2,5-diazabicyclo[222]octane-2-carboxylate is a chemical compound that belongs to the class of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which consists of two nitrogen atoms incorporated into a bicyclic framework

Preparation Methods

The synthesis of rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles like halides, thiols, or amines.

Scientific Research Applications

rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, binding to the active site of the target protein and altering its activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of rel-(1R,4R)-Benzyl 2,5-diazabicyclo[22

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-13(16)8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1

InChI Key

BLRRVAJWVRVYFD-CHWSQXEVSA-N

Isomeric SMILES

C1C[C@@H]2CN([C@H]1CN2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CN(C1CN2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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